An In-depth Technical Guide to Dihydroxy Diketo Atorvastatin Impurity: Structure, Formation, and Analytical Control
An In-depth Technical Guide to Dihydroxy Diketo Atorvastatin Impurity: Structure, Formation, and Analytical Control
Introduction
Atorvastatin, a cornerstone in the management of hypercholesterolemia, is one of the most widely prescribed medications globally for reducing cardiovascular risk.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise during synthesis or through degradation, may possess their own pharmacological or toxicological properties that could compromise the final drug product's quality.[1] Therefore, rigorous identification, quantification, and control of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
Among the potential degradants of Atorvastatin, the Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) is of significant interest. As a polar oxidative degradant, its presence can be an indicator of instability in the drug substance or product.[3] This technical guide provides a comprehensive overview of this specific impurity, detailing its chemical structure, physicochemical properties, likely formation pathways, and the robust analytical methodologies required for its control. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and lifecycle management of Atorvastatin.
Chemical Identity and Physicochemical Properties
A complete understanding of an impurity begins with its fundamental chemical identity. The Dihydroxy Diketo Atorvastatin Impurity is structurally distinct from the parent Atorvastatin molecule, featuring key oxidative modifications.
IUPAC Name: 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide[3][4] CAS Number: 1046118-44-8[3][4][5] Molecular Formula: C₂₆H₂₄FNO₅[3][4][5]
The structure is characterized by the presence of two hydroxyl groups and a diketo motif, which significantly increases its polarity compared to the parent drug.[3] This change in polarity is a critical factor influencing its chromatographic behavior and necessitates carefully optimized analytical methods to achieve separation from Atorvastatin and other related substances.[3]
Chemical Structure
Caption: Chemical Structure of Dihydroxy Diketo Atorvastatin Impurity.
Physicochemical Data Summary
The inherent properties of a molecule dictate its behavior in analytical systems. The data below, sourced from computational models, provides a quantitative basis for developing appropriate analytical strategies.
| Property | Value | Source |
| Molecular Weight | 449.5 g/mol | PubChem[4] |
| XLogP3 | 4.2 | PubChem[4] |
| Hydrogen Bond Donors | 3 | PubChem[4] |
| Hydrogen Bond Acceptors | 5 | PubChem[4] |
| Polar Surface Area | 104 Ų | PubChem[4] |
| CAS Number | 1046118-44-8 | PubChem[4] |
Formation Pathways and Mechanistic Insights
The Dihydroxy Diketo Atorvastatin Impurity is not typically associated with the primary synthesis route of Atorvastatin but is rather a product of its degradation.[3] Its formation is a critical indicator of the drug's stability profile. Forced degradation studies, which expose the API to stress conditions more severe than accelerated stability testing, are instrumental in identifying such potential degradants.[6]
The key pathways leading to this impurity are:
-
Oxidative Degradation: This is considered the primary formation route.[3] Exposure of Atorvastatin to oxidative conditions, such as treatment with hydrogen peroxide or prolonged exposure to atmospheric oxygen, can lead to the oxidation of the dihydroxy side chain.[7]
-
Thermal Degradation: High-temperature stress can also induce degradation. Studies involving heating Atorvastatin to temperatures as high as 180-200°C have been shown to generate a complex mixture of degradation products, providing a plausible environment for the formation of this impurity.[8]
-
Hydrolytic Degradation: Atorvastatin is known to degrade under both acidic and basic conditions.[6][9] While specific hydrolytic pathways leading to the Dihydroxy Diketo impurity are less defined, hydrolysis can create intermediates that are subsequently susceptible to oxidation.
The causality behind these pathways lies in the chemical susceptibility of the β,δ-dihydroxy heptanoic acid side chain of Atorvastatin. This moiety is prone to oxidation, which can lead to the formation of ketone functionalities, ultimately resulting in the Dihydroxy Diketo structure.
Caption: Formation Pathway of the Dihydroxy Diketo Impurity from Atorvastatin.
Analytical Methodologies for Detection and Quantification
A robust, validated, stability-indicating analytical method is essential for monitoring and controlling impurities. The goal is to develop a method that can separate the impurity from the main API peak and other related substances, allowing for accurate quantification.
Core Technique: Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the gold standard for routine quality control of Atorvastatin and its impurities.[10][11] A stability-indicating method is one that can resolve the API from its degradation products. The increased polarity of the Dihydroxy Diketo impurity is the key to its chromatographic separation from the less polar Atorvastatin parent drug on a reversed-phase column.[3]
Step-by-Step HPLC Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for this separation, as its nonpolar stationary phase provides effective retention and resolution of compounds with varying polarities.[10][12]
-
Mobile Phase Preparation: A gradient elution is typically required to resolve all impurities effectively.
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.05 M ammonium acetate adjusted to pH 4.0 with acetic acid).[12] The buffer is critical for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Acetonitrile (Mobile Phase B) to elute the more nonpolar compounds. This ensures that polar impurities like the Dihydroxy Diketo impurity elute early, well-resolved from the main Atorvastatin peak.
-
System Parameters:
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for stable retention times.[1]
-
Detection Wavelength: 244-248 nm. This range offers good sensitivity for both Atorvastatin and its related impurities, which share similar chromophores.[12][14]
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, often a mixture of the mobile phases (e.g., Acetonitrile/Water 50:50 v/v), to ensure compatibility with the starting mobile phase conditions.
Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantification, it relies on retention time for identification, which is not definitive. LC-MS provides an orthogonal detection method that confirms the identity of an impurity by providing its mass-to-charge ratio (m/z).[3][12] For the Dihydroxy Diketo Atorvastatin Impurity (C₂₆H₂₄FNO₅), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 450.17, confirming its elemental composition with high accuracy.[4]
Caption: General Analytical Workflow for Impurity Profiling.
Regulatory Context and Control Strategy
Regulatory guidelines, such as ICH Q3A/B, establish thresholds for reporting, identifying, and qualifying impurities. For a high-dosage drug like Atorvastatin, the identification threshold for an unknown impurity is typically 0.10% and the qualification threshold is 0.15%.[1] While the Dihydroxy Diketo Atorvastatin Impurity is not always listed as a specified impurity in major pharmacopeias like the British Pharmacopoeia or United States Pharmacopeia, it would fall under the category of "unspecified impurities" and must be controlled within these limits.[1][14][15]
A robust control strategy involves:
-
Process Optimization: Understanding the formation pathways allows for the optimization of manufacturing and storage conditions (e.g., controlling temperature, protecting from light and oxygen) to minimize the formation of this impurity.
-
Validated Analytics: Employing a validated, stability-indicating analytical method, as described above, to routinely monitor the impurity levels in both the drug substance and the finished product throughout its shelf life.
-
Specification Setting: Establishing an appropriate acceptance criterion for this impurity in the product specification, ensuring it does not exceed the ICH qualification threshold.
Conclusion
The Dihydroxy Diketo Atorvastatin Impurity is a critical degradation product whose monitoring is essential for ensuring the quality, stability, and safety of Atorvastatin formulations. Its polar nature, a direct result of its oxidative formation, governs the analytical strategy required for its detection. A comprehensive approach combining a well-developed, stability-indicating HPLC-UV method for routine quantification with LC-MS for definitive identification provides a robust system for its control. By understanding its chemical properties, formation mechanisms, and the appropriate analytical techniques, drug developers and manufacturers can effectively manage this impurity, ensuring their products consistently meet the highest standards of quality and regulatory compliance.
References
-
Title: Dihydroxy Diketo Atorvastatin Impurity | C26H24FNO5 | CID 24999339 Source: PubChem URL: [Link]
-
Title: Thermal Degradation Study in the Process Development of Atorvastatin Calcium Source: Asian Journal of Chemistry URL: [Link]
-
Title: Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide Source: PubMed Central (PMC) URL: [Link]
-
Title: Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products Source: National Institutes of Health (NIH) URL: [Link]
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Title: Dihydroxy Diketo Atorvastatin Impurity | CAS 1046118-44-8 Source: Veeprho URL: [Link]
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Title: Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification Source: Waters Corporation URL: [Link]
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Title: Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC Source: National Institutes of Health (NIH) URL: [Link]
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Title: Forced degradation study of statins: a review Source: SciSpace by Typeset URL: [Link]
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Title: Atorvastatin and it's Impurities: An Overview Source: Veeprho URL: [Link]
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Title: VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
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Title: Chemical Name: Dihydroxy Diketo Atorvastatin Impurity Source: ResearchGate URL: [Link]
-
Title: Synthesis of Some Impurities and/or Degradation Products of Atorvastatin Source: ResearchGate URL: [Link]
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Title: Atorvastatin Tablets – BP 2023 Source: British Pharmacopoeia URL: [Link]
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Title: Atorvastatin Calcium Tablets - Notice of Intent to Revise Source: USP-NF URL: [Link]
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Title: Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods Source: International Journal of Pharmaceutical Sciences URL: [Link]
- Title: Preparation process useful in synthesis of atorvastatin Source: Google Patents URL
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Title: Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe Source: ResearchGate URL: [Link]
-
Title: Various analytical methods for analysis of atorvastatin: A review Source: ResearchGate URL: [Link]
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